molecular formula C23H25NO4S B2613665 Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 477556-45-9

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B2613665
CAS RN: 477556-45-9
M. Wt: 411.52
InChI Key: ODUGWGSZQGWVDJ-UHFFFAOYSA-N
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Description

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is a molecule that consists of 54 atoms, including 25 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . It is also known as EPTC and is commonly used as a pre-emergent herbicide to control weeds in various crops.


Synthesis Analysis

Thiophene derivatives, such as Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate, can be synthesized by heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is a typical method to synthesize aminothiophene derivatives .


Molecular Structure Analysis

The molecular structure of Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate is complex, with a total molecular weight of 411.52. It contains a thiophene ring, which is a five-membered ring made up of one sulfur atom .


Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, the condensation reaction, including the Gewald reaction, is a significant synthetic method to thiophene derivatives .

Scientific Research Applications

Synthesis and Characterisation

  • A study described the synthesis of analogues similar to Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate, focusing on their antimicrobial activity and docking studies. These compounds, synthesized from ethyl 3-(3-chloro-2-(3,4-dihydroxyphenyl)-4-oxothiazolidin-3-yl)thiophene-2-carboxylate, were characterized by 1H NMR, IR, Mass spectral data, and elemental analysis (Spoorthy et al., 2021).

Antimicrobial Evaluation

  • Research on the antimicrobial properties of similar thiophene derivatives has been conducted. These studies often involve synthesizing new compounds and testing their effectiveness against various bacterial strains, providing insights into their potential use in treating bacterial infections (Altundas et al., 2010).

Material Science Applications

  • In material science, these compounds have been used in the development of semiconducting polymers for applications like organic photovoltaic cells. Studies focus on the synthesis of new polymers comprising similar thiophene derivatives, investigating their optical properties and potential in energy harvesting applications (Kim et al., 2014).

Organic Chemistry and Drug Development

  • These compounds play a significant role in organic chemistry and drug development. Research has been conducted on synthesizing novel compounds for potential pharmaceutical applications, such as antimicrobial and antioxidant agents. This involves exploring different synthetic routes and evaluating the biological activities of the synthesized compounds (Raghavendra et al., 2016).

Future Directions

Thiophene-based analogs, including Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate, have been the focus of a growing number of scientists due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Therefore, future research may focus on exploring the biological activities of these compounds and developing new synthesis methods.

properties

IUPAC Name

ethyl 3-[(4-pentoxybenzoyl)amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO4S/c1-3-5-8-15-28-17-13-11-16(12-14-17)22(25)24-20-18-9-6-7-10-19(18)29-21(20)23(26)27-4-2/h6-7,9-14H,3-5,8,15H2,1-2H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODUGWGSZQGWVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)NC2=C(SC3=CC=CC=C32)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(4-(pentyloxy)benzamido)benzo[b]thiophene-2-carboxylate

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